molecular formula C16H11Br2N3O2 B2430432 4,6-Bis(4-bromophenoxy)pyrimidin-2-amine CAS No. 866154-34-9

4,6-Bis(4-bromophenoxy)pyrimidin-2-amine

Cat. No. B2430432
M. Wt: 437.091
InChI Key: HINMIVANRACLNR-UHFFFAOYSA-N
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Description

4,6-Bis(4-bromophenoxy)pyrimidin-2-amine is a chemical compound with the formula C16H11Br2N3O2 . It is a versatile compound with immense potential in scientific research. Its unique structure enables diverse applications, from drug discovery to material synthesis.


Synthesis Analysis

The synthesis of 4,6-Bis(4-bromophenoxy)pyrimidin-2-amine and its derivatives often involves Claisen-Schmidt condensation . For example, a series of 4,6-diphenylpyrimidin-2-amine derivatives containing a guanidine moiety were synthesized for anticancer chemotherapeutic agents .


Molecular Structure Analysis

The molecular structure of 4,6-Bis(4-bromophenoxy)pyrimidin-2-amine was confirmed by FT-IR, 1H/13C-NMR spectral, and elemental analyses . The molecular docking study was carried out to find the interaction between active bis-pyrimidine compounds with CDK-8 protein .


Chemical Reactions Analysis

Pyrimidine derivatives, including 4,6-Bis(4-bromophenoxy)pyrimidin-2-amine, are known to undergo various chemical reactions. For instance, an efficient synthesis of pyrimidine derivatives involves an oxidative [3 + 2 + 1] three-component annulation of amidines, ketones, and N,N -dimethylaminoethanol .

Scientific Research Applications

Corrosion Inhibition in Petroleum Oil Wells

4,6-Bis(4-bromophenoxy)pyrimidin-2-amine, along with other pyrimidine derivatives, has been studied for its corrosion inhibition capabilities, specifically for oil well/tubing steel in harsh environments like 15% HCl solution. Research has shown that these compounds exhibit excellent corrosion mitigation properties. For instance, in one study, the pyrimidine derivative MPA showed a corrosion inhibition efficiency of 99.5% at a dosage of 250 μM L−1. These inhibitors adhere to the Langmuir adsorption isotherm, indicating a mixed-type adsorption. Their effectiveness is attributed to the formation of a protective layer on the steel surface, as confirmed by various surface analyses like SEM, EDX, AFM, FT-IR, and XPS (Sarkar et al., 2020).

Antimicrobial and Antifungal Applications

Certain derivatives of 4,6-Bis(4-bromophenoxy)pyrimidin-2-amine have shown significant antimicrobial potential. For example, synthesized compounds exhibited potent antimicrobial activity against both Gram-positive and Gram-negative bacterial species, as well as fungal species. One study highlighted a compound demonstrating comparable activity to norfloxacin and fluconazole against E. coli and C. albicans (Kumar et al., 2019). Additionally, pyrimidine derivatives have been investigated for their antifungal effectiveness, showing promise as potential antifungal agents against various fungi like Aspergillus terreus and Aspergillus niger (Jafar et al., 2017).

Catalytic and Polymerization Applications

Pyrimidine-based compounds, including derivatives of 4,6-Bis(4-bromophenoxy)pyrimidin-2-amine, have been utilized in catalytic processes like Heck–, Suzuki–, Sonogashira–Hagihara couplings, and amination reactions. These applications leverage the unique properties of these compounds to facilitate efficient and selective catalysis in various chemical reactions (Buchmeiser et al., 2001).

Synthesis of Polyimides and Other Polymers

The synthesis of novel polyimides derived from pyrimidine-based monomers, including those related to 4,6-Bis(4-bromophenoxy)pyrimidin-2-amine, has been explored. These polyimides exhibit desirable properties like solubility in polar solvents, high thermal stability, and potential for various industrial applications (Hsiao et al., 2004).

Antiallergic and Anti-inflammatory Activities

Some pyrimidine derivatives have been studied for their potential in treating allergies and inflammation. These compounds have shown promising results in anti-inflammatory and analgesic activity evaluations, indicating potential therapeutic applications (Sondhi et al., 2009).

Future Directions

The future directions for 4,6-Bis(4-bromophenoxy)pyrimidin-2-amine research could involve further exploration of its potential applications in scientific research. Additionally, more studies could be conducted to fully characterize its mechanism of action and to develop potent anticancer chemotherapeutic agents .

properties

IUPAC Name

4,6-bis(4-bromophenoxy)pyrimidin-2-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H11Br2N3O2/c17-10-1-5-12(6-2-10)22-14-9-15(21-16(19)20-14)23-13-7-3-11(18)4-8-13/h1-9H,(H2,19,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HINMIVANRACLNR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1OC2=CC(=NC(=N2)N)OC3=CC=C(C=C3)Br)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H11Br2N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

437.08 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4,6-Bis(4-bromophenoxy)pyrimidin-2-amine

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